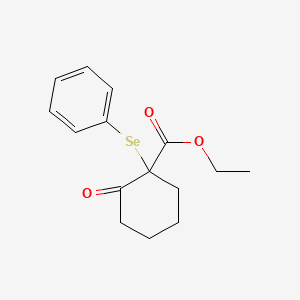
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate is an organic compound that belongs to the class of selenoesters It is characterized by the presence of a phenylseleno group attached to a cyclohexane ring, which is further substituted with an ethyl ester and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate typically involves the reaction of ethyl 2-oxocyclohexanecarboxylate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylseleno group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form the corresponding selenoxide.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding selenoxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate involves the interaction of the phenylseleno group with molecular targets. The phenylseleno group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the phenylseleno group, making it less reactive in redox reactions.
Phenylselenoacetic acid: Contains a phenylseleno group but lacks the cyclohexane ring and ethyl ester.
Selenocysteine: An amino acid containing selenium, but with a different structure and biological function.
Properties
CAS No. |
57205-10-4 |
|---|---|
Molecular Formula |
C15H18O3Se |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
ethyl 2-oxo-1-phenylselanylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O3Se/c1-2-18-14(17)15(11-7-6-10-13(15)16)19-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI Key |
ZNTGOXNUORCSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















